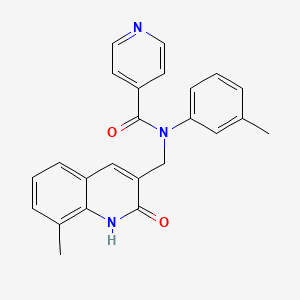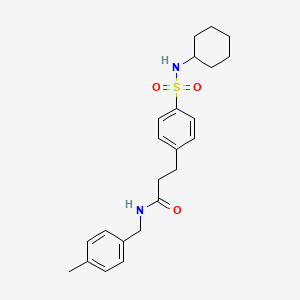
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, also known as CSPB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, particularly in the area of neuroscience. CSPB is a synthetic compound that belongs to the family of sulfonamide derivatives and has been shown to possess various biological activities.
作用機序
The exact mechanism of action of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in inflammation, oxidative stress, and cell death. This compound has been shown to activate the Nrf2-ARE pathway, which is a key regulator of antioxidant and detoxification responses in cells, and to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic properties. It has also been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide is its ability to selectively target specific signaling pathways involved in various diseases, which makes it a promising candidate for drug development. However, one of the limitations of this compound is its relatively low solubility and bioavailability, which may limit its effectiveness in vivo.
将来の方向性
There are several potential future directions for the research on 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide, including the development of more effective and efficient synthesis methods, the investigation of its potential applications in other fields such as cancer research, and the exploration of its mechanisms of action in greater detail. Additionally, further studies are needed to determine the optimal dosage and administration methods for this compound, as well as its potential side effects and toxicity.
合成法
The synthesis of 3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide involves the reaction of N-cyclohexylsulfamide with 4-bromoacetophenone in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride and subsequent acylation with 4-methylbenzoyl chloride. The final product is obtained through recrystallization from a suitable solvent.
科学的研究の応用
3-(4-(N-cyclohexylsulfamoyl)phenyl)-N-(4-methylbenzyl)propanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation, as well as improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-[4-(cyclohexylsulfamoyl)phenyl]-N-[(4-methylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O3S/c1-18-7-9-20(10-8-18)17-24-23(26)16-13-19-11-14-22(15-12-19)29(27,28)25-21-5-3-2-4-6-21/h7-12,14-15,21,25H,2-6,13,16-17H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOOKOYUJJMGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)

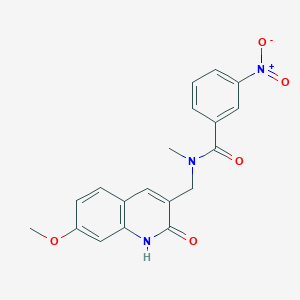
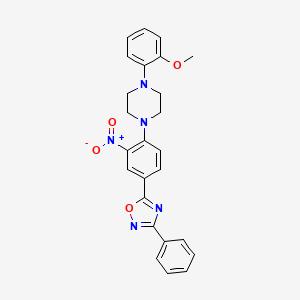

![N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7697186.png)
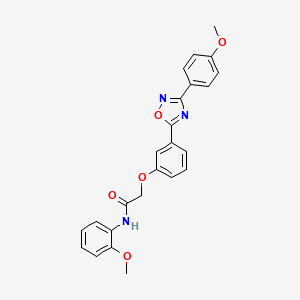
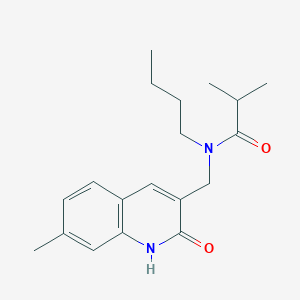
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7697199.png)

